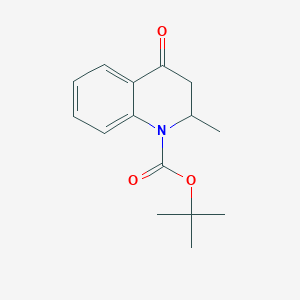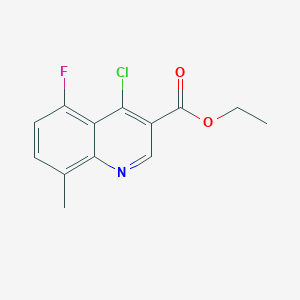
tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the tert-butyl group: This step might involve the alkylation of the quinoline core using tert-butyl bromide in the presence of a strong base.
Oxidation and reduction steps: These steps are used to introduce the oxo group and reduce other functional groups as needed.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using appropriate catalysts to speed up the reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be studied for similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or cellular receptors, disrupting normal cellular processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Isoquinoline: Similar structure but with different biological activities.
2-Methylquinoline: A methylated derivative with distinct properties.
Uniqueness
tert-Butyl 2-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the tert-butyl group and the oxo group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
tert-butyl 2-methyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-10-9-13(17)11-7-5-6-8-12(11)16(10)14(18)19-15(2,3)4/h5-8,10H,9H2,1-4H3 |
InChI 键 |
OHBYOXMCVJKGFU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)

![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)









![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)

